Cas no 2098004-51-2 (Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate)
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 2098004-51-2
- AKOS026713923
- F1967-2887
- starbld0031596
- ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
- 4-Pyridazinecarboxylic acid, 6-(3-fluorophenyl)-, ethyl ester
- Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
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- Inchi: 1S/C13H11FN2O2/c1-2-18-13(17)10-7-12(16-15-8-10)9-4-3-5-11(14)6-9/h3-8H,2H2,1H3
- InChI Key: VHASWQXRTNUZKM-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)C1=CC(=CN=N1)C(=O)OCC
Computed Properties
- Exact Mass: 246.08045576g/mol
- Monoisotopic Mass: 246.08045576g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 288
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 52.1Ų
Experimental Properties
- Density: 1.232±0.06 g/cm3(Predicted)
- Boiling Point: 437.1±35.0 °C(Predicted)
- pka: -0.09±0.10(Predicted)
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E288666-100mg |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 100mg |
$ 135.00 | 2022-06-05 | ||
| TRC | E288666-500mg |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 500mg |
$ 550.00 | 2022-06-05 | ||
| TRC | E288666-1g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 1g |
$ 865.00 | 2022-06-05 | ||
| Life Chemicals | F1967-2887-0.25g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 0.25g |
$539.0 | 2023-09-06 | |
| Life Chemicals | F1967-2887-0.5g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 0.5g |
$568.0 | 2023-09-06 | |
| Life Chemicals | F1967-2887-1g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 1g |
$598.0 | 2023-09-06 | |
| Life Chemicals | F1967-2887-2.5g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 2.5g |
$1196.0 | 2023-09-06 | |
| Life Chemicals | F1967-2887-5g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 5g |
$1794.0 | 2023-09-06 | |
| Life Chemicals | F1967-2887-10g |
ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate |
2098004-51-2 | 95%+ | 10g |
$2512.0 | 2023-09-06 |
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate Related Literature
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate: A Comprehensive Overview
Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate, with the CAS number 2098004-51-2, is a compound of significant interest in the fields of organic chemistry and materials science. This compound belongs to the class of pyridazine derivatives, which are known for their unique electronic properties and potential applications in various industries. The structure of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate consists of a pyridazine ring substituted with a fluorophenyl group at the 6-position and an ethoxycarbonyl group at the 4-position. These substituents play a crucial role in determining the compound's chemical reactivity, stability, and functional properties.
Recent studies have highlighted the importance of pyridazine derivatives in the development of advanced materials, particularly in the areas of optoelectronics and catalysis. The fluorophenyl substituent in Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate introduces electron-withdrawing effects, which can significantly influence the electronic structure of the molecule. This makes it a promising candidate for applications in light-emitting diodes (LEDs) and solar cells, where precise control over electronic properties is essential.
The synthesis of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate typically involves multi-step organic reactions, including nucleophilic aromatic substitution and esterification processes. Researchers have explored various synthetic pathways to optimize yield and purity, often employing catalytic systems to enhance reaction efficiency. The use of transition metal catalysts, such as palladium complexes, has been particularly effective in constructing the pyridazine ring system with high precision.
One of the most intriguing aspects of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate is its potential as a precursor for more complex molecular architectures. By modifying the substituents on the pyridazine ring, chemists can tailor the compound's properties for specific applications. For instance, introducing additional functional groups can enhance solubility, improve thermal stability, or enable self-assembling behaviors, making it suitable for use in nanotechnology and polymer science.
Recent advancements in computational chemistry have also provided deeper insights into the electronic structure of Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate. Density functional theory (DFT) calculations have revealed that the molecule exhibits a conjugated π-system with significant electron delocalization, contributing to its high molar absorptivity and fluorescence quantum yield. These properties make it an attractive candidate for use in sensors and biosensors, where sensitivity and selectivity are critical.
In terms of biological applications, Ethyl 6-(3-fluorophenyl)pyridazine-4-carboxylate has shown promise as a potential drug candidate due to its ability to interact with biomolecules such as proteins and nucleic acids. Preclinical studies have demonstrated that this compound can modulate enzyme activity and inhibit key pathways involved in diseases such as cancer and neurodegenerative disorders. However, further research is needed to fully understand its pharmacokinetics and toxicity profile before it can be considered for clinical trials.
The environmental impact of Ethyl 6-(3-fluorophenyl)pyridazine-4-carbox
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